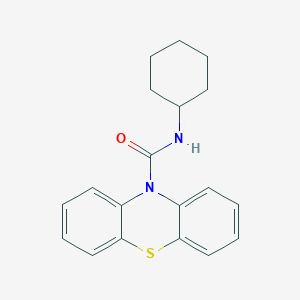
N-cyclohexylphenothiazine-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylphenothiazine-10-carboxamide is a nitrogen-containing heterocyclic compound with the molecular formula C19H20N2OS and a molecular weight of 324.44 g/mol.
Preparation Methods
The synthesis of N-cyclohexylphenothiazine-10-carboxamide typically involves the reaction of phenothiazine derivatives with cyclohexylamine and carboxylic acid derivatives. One common synthetic route includes the palladium-catalyzed double N-arylation reaction, which has been shown to produce phenothiazine derivatives in moderate to good yields . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
N-cyclohexylphenothiazine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms of the phenothiazine ring. Typical reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-cyclohexylphenothiazine-10-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a catalyst in photoredox reactions.
Biology: The compound has been studied for its potential use in biological sensing and imaging due to its fluorescence properties.
Medicine: Research has explored its potential as an anticancer agent and its ability to modulate biological pathways.
Industry: It is used in the development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells.
Mechanism of Action
The mechanism of action of N-cyclohexylphenothiazine-10-carboxamide involves its interaction with various molecular targets and pathways. The compound can act as a photoredox catalyst, facilitating electron transfer reactions under light irradiation . Additionally, its fluorescence properties enable it to interact with biological molecules, making it useful in imaging and sensing applications .
Comparison with Similar Compounds
N-cyclohexylphenothiazine-10-carboxamide can be compared with other phenothiazine derivatives, such as:
Phenothiazine: The parent compound, which has a simpler structure and is widely used in medicinal chemistry.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another derivative used as an antihistamine and antiemetic.
What sets this compound apart is its unique combination of a cyclohexyl group and a carboxamide functional group, which enhances its chemical stability and broadens its range of applications.
Properties
IUPAC Name |
N-cyclohexylphenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c22-19(20-14-8-2-1-3-9-14)21-15-10-4-6-12-17(15)23-18-13-7-5-11-16(18)21/h4-7,10-14H,1-3,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOVWMHSIFSGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2985218.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2985221.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2985223.png)
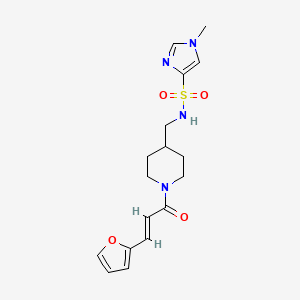
![6-[6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine](/img/structure/B2985225.png)

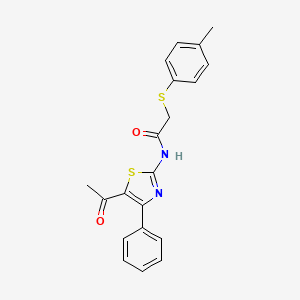
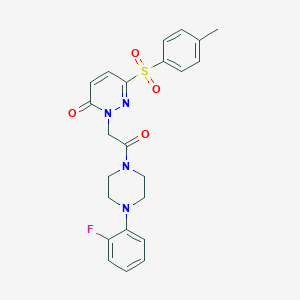
![Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride](/img/structure/B2985230.png)
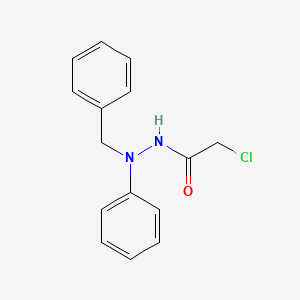
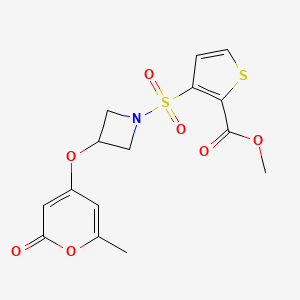
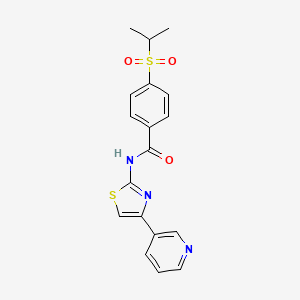
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2985238.png)

